1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide

COMT metabolism catechol O-methyltransferase N,N-dialkyldopamine SAR

1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide (CAS 65273-67-8), commonly referred to as N,N-dibutyldopamine hydrobromide, is a synthetic, symmetrically N,N-dialkylated dopamine congener that functions as a dopamine receptor agonist. It belongs to a homologous series of N,N-di-n-alkyldopamines whose pharmacological profiles are critically modulated by the length of the N-alkyl substituents.

Molecular Formula C16H28BrNO2
Molecular Weight 346.30 g/mol
CAS No. 65273-67-8
Cat. No. B1514461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide
CAS65273-67-8
Molecular FormulaC16H28BrNO2
Molecular Weight346.30 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCC1=CC(=C(C=C1)O)O.Br
InChIInChI=1S/C16H27NO2.BrH/c1-3-5-10-17(11-6-4-2)12-9-14-7-8-15(18)16(19)13-14;/h7-8,13,18-19H,3-6,9-12H2,1-2H3;1H
InChIKeyABCAYKDQSPFLGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibutyldopamine Hydrobromide (CAS 65273-67-8): Baseline Characterization and Procurement Considerations


1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide (CAS 65273-67-8), commonly referred to as N,N-dibutyldopamine hydrobromide, is a synthetic, symmetrically N,N-dialkylated dopamine congener that functions as a dopamine receptor agonist . It belongs to a homologous series of N,N-di-n-alkyldopamines whose pharmacological profiles are critically modulated by the length of the N-alkyl substituents . The hydrobromide salt form (molecular weight 346.30 g/mol) is reported to be soluble in both water and DMSO, facilitating its use in in vitro and in vivo experimental paradigms .

Why N,N-Dibutyldopamine Hydrobromide Cannot Be Assumed Interchangeable with Other N,N-Dialkyldopamine Salts


N,N-Dialkyldopamine congeners are not functionally interchangeable. The length of the N-alkyl substituent directly governs COMT substrate susceptibility, receptor subtype activation profile, and differential partitioning between peripheral and central compartments . Cannon et al. (1978) explicitly demonstrated that within a single homologous series, individual congeners exert differing effects on peripheral versus central dopamine receptors and in the area postrema . Ginos et al. (1975) further established that the effectiveness of dopaminergic agonism depends on N-alkyl chain length, with the N-n-propyl-N-n-butyl analog ranking as the strongest agonist while N,N-dimethyldopamine showed no dopaminergic effects . Consequently, substituting N,N-dibutyldopamine with a shorter-chain analog (e.g., N,N-diethyl- or N,N-dipropyldopamine) without quantitative evidence would introduce uncontrolled variables in COMT-mediated metabolism, target engagement, and tissue distribution.

Quantitative Differentiation Evidence for N,N-Dibutyldopamine Hydrobromide (CAS 65273-67-8) Relative to Key Comparators


COMT Substrate Susceptibility: Enhanced O-Methylation Predicted for N,N-Dibutyldopamine Relative to Shorter-Chain Congeners

Youde et al. (1984) investigated an homologous series of NN-di-n-alkylated dopamines using purified pig liver COMT and demonstrated a clear trend: increasing alkyl chain length systematically increased COMT substrate susceptibility, reflected by a progressive decline in Km values . This class-level finding predicts that N,N-dibutyldopamine (four-carbon N-alkyl chains) would undergo more rapid O-methylation than N,N-diethyldopamine (two-carbon chains, LogP 1.98) and N,N-dipropyldopamine (three-carbon chains, LogP 3.72), with attendant consequences for catechol half-life and in vivo bioavailability. Consistent with this profile, N,N-dibutyldopamine is itself a weak COMT inhibitor (Ki = 800 µM) in a radiochemical assay , indicating that the compound primarily serves as a COMT substrate rather than a COMT blocker, distinguishing it from COMT-inhibitory catechols employed in Parkinson's disease research.

COMT metabolism catechol O-methyltransferase N,N-dialkyldopamine SAR

Dopaminergic Agonist Potency: N-Alkyl Chain Length as a Determinant of Agonist Efficacy in Behavioral Models

Ginos et al. (1975) evaluated a series of N,N-dialkylated dopamine compounds across five assays: LD50 in mice, stereotypy, curving in unilaterally caudectomized mice, rotation in 6-hydroxydopamine-lesioned rats, and adenylate cyclase activation in mouse caudate homogenates. Within this comprehensive panel, N-n-propyl-N-n-butyldopamine (a mixed propyl-butyl congener) ranked as the strongest dopamine-receptor agonist across all tests, while N-methyl-N-n-propyldopamine ranked as the weakest . N,N-dimethyldopamine displayed no dopaminergic effects whatsoever. The authors concluded that agonist effectiveness depends directly on the length of the N-alkyl substituents, consistent with hydrophobic interactions at the receptor binding pocket. By structural extension, the symmetrically substituted N,N-dibutyldopamine — bearing two n-butyl groups — would be predicted to reside at or near the upper end of the agonist potency spectrum relative to analogs bearing shorter N-alkyl chains. Additionally, Cannon et al. (1978) reported that within a parallel series of symmetrically N,N-disubstituted dopamines, the N,N-diethyl and N,N-di-n-propyl congeners displayed notably high degrees of activity, with different homologues producing differential effects on peripheral and central dopamine receptors .

dopamine receptor agonism behavioral pharmacology N,N-dialkyldopamine SAR

Lipophilicity-Driven Blood-Brain Barrier Penetration: Predicted LogP Differentiation Among N,N-Dialkyldopamine Hydrobromide Salts

Predicted n-octanol/water partition coefficients (LogP) for the hydrobromide salt forms reveal substantial lipophilicity differences across the N,N-dialkyldopamine series. The estimated LogP for N,N-dibutyldopamine hydrobromide is 3.54, compared to 1.98 for N,N-diethyldopamine and 3.72 for N,N-dipropyldopamine hydrobromide . The LogP increment of +1.56 between the dibutyl and diethyl congeners corresponds to an approximately 36-fold increase in predicted octanol-water partitioning, which is expected to translate into significantly greater passive membrane permeability and enhanced blood-brain barrier penetration. Notably, the dipropyl analog's LogP (3.72) is reported as marginally higher than the dibutyl analog's (3.54), which may reflect differential salt-form contributions to the predicted value. This physicochemical differentiation is mechanistically meaningful for CNS-targeted experimental designs: the dibutyl congener's high lipophilicity positions it as a probe for studying the interplay between dopamine receptor agonism and lipophilicity-driven tissue distribution.

LogP blood-brain barrier partitioning physicochemical differentiation

Salt-Form Solubility Advantage: Hydrobromide Salt Enables Aqueous and DMSO Compatibility for In Vitro and In Vivo Dosing

The hydrobromide salt of N,N-dibutyldopamine is explicitly reported as soluble in both water and DMSO , providing practical formulation flexibility that is not universally guaranteed across all salt forms of N,N-dialkyldopamine congeners. This dual-solvent compatibility facilitates preparation of aqueous dosing solutions for in vivo administration and DMSO-based stock solutions for in vitro assays from a single product batch. Salt-form selection (hydrobromide vs. hydrochloride vs. free base) directly impacts dissolution rate, hygroscopicity, and long-term chemical stability — all of which affect experimental reproducibility. While the N,N-dipropyldopamine hydrobromide (CAS 65273-66-7) is also commercially available as a hydrobromide salt, the free base forms and certain hydrochloride salts of shorter-chain analogs may exhibit different solubility profiles that necessitate additional formulation steps.

solubility salt form selection hydrobromide formulation

Recommended Application Scenarios for N,N-Dibutyldopamine Hydrobromide Based on Quantitative Differentiation Evidence


Investigating COMT-Mediated Metabolic Liability of Highly Lipophilic Dopamine Agonists

As established by the COMT substrate susceptibility trend (Youde et al., 1984) and the compound's weak COMT inhibitory potency (Ki = 800 µM), N,N-dibutyldopamine serves as a model substrate for studying how increasing N-alkyl chain length accelerates catechol O-methylation. Researchers investigating structure-metabolism relationships in the dopamine agonist class can employ this compound to probe the upper limit of COMT-mediated clearance, with the diethyl and dipropyl congeners serving as lower-lipophilicity comparators. This paradigm is directly relevant to early-stage ADME screening of CNS-targeted catechol-based drug candidates.

Structure-Activity Relationship (SAR) Studies of Dopamine Receptor Agonist Potency as a Function of N-Alkyl Substitution

The Ginos et al. (1975) multi-assay potency ranking demonstrates that N-alkyl chain length is a primary determinant of dopamine receptor agonist efficacy. N,N-Dibutyldopamine, as the symmetric di-n-butyl member of the series, occupies a critical position in the structure-activity continuum — alongside the mixed propyl-butyl analog (the strongest agonist identified) and the inactive dimethyl analog. It is therefore a necessary comparator in any comprehensive SAR investigation aiming to map the hydrophobic binding pocket of dopamine D1-like and D2-like receptors. Its inclusion allows precise quantification of the contribution of each additional methylene unit to agonist potency.

Differentiating Central Versus Peripheral Dopamine Receptor Activation in Intact Animal Models

Cannon et al. (1978) demonstrated that symmetrically N,N-disubstituted dopamine congeners produce differential effects on peripheral and central dopamine receptors, and that the degree of differentiation depends on the specific N-alkyl substituent. Given its high predicted LogP (3.54, representing a ~36-fold increase in lipophilicity over the diethyl analog), N,N-dibutyldopamine is uniquely suited for experiments designed to dissect the relative contributions of peripheral versus central dopamine receptor populations to an observed cardiovascular, behavioral, or neuroendocrine outcome. The ability to compare results obtained with the dibutyl congener against those obtained with the diethyl or dipropyl analogs provides a lipophilicity-based tool for attributing pharmacological effects to central versus peripheral sites of action.

Reference Compound for Dopamine Receptor Binding and Functional Assay Validation

As a structurally well-defined, commercially available dopamine receptor agonist with established solubility in both aqueous and DMSO vehicles, N,N-dibutyldopamine hydrobromide can serve as a reference ligand for validating dopamine receptor binding assays and functional readouts (e.g., adenylate cyclase activation, β-arrestin recruitment). Its position within the N,N-dialkyldopamine SAR framework — where potency is known to co-vary systematically with N-alkyl chain length — makes it a valuable tool for assay calibration. Researchers can use the compound alongside N,N-dipropyldopamine and N,N-diethyldopamine to generate internal potency-rank validation curves that confirm assay sensitivity to known structural determinants of agonist activity.

Quote Request

Request a Quote for 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.